molecular formula C24H20OSi B11951371 2-(Triphenylsilyl)phenol CAS No. 18738-00-6

2-(Triphenylsilyl)phenol

Cat. No.: B11951371
CAS No.: 18738-00-6
M. Wt: 352.5 g/mol
InChI Key: KKZUDLYBZQAOKQ-UHFFFAOYSA-N
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Description

2-(Triphenylsilyl)phenol is a silylated phenol derivative characterized by a bulky triphenylsilyl (-SiPh₃) group attached to the phenolic oxygen. For example, triphenylsilyl chloride (CAS 76-86-8) is a common reagent for introducing the triphenylsilyl group into organic molecules via nucleophilic substitution or condensation reactions . The triphenylsilyl group confers enhanced steric bulk and electronic effects, making the compound useful in applications requiring acid stability or controlled deprotection under mild fluoride conditions. Its structural analogs, such as 2-(triphenylsilyl)ethanol derivatives (e.g., TPSEOC), demonstrate orthogonal stability against acids, hydrogenation, and other common deprotection conditions, suggesting similar robustness for 2-(triphenylsilyl)phenol .

Properties

CAS No.

18738-00-6

Molecular Formula

C24H20OSi

Molecular Weight

352.5 g/mol

IUPAC Name

2-triphenylsilylphenol

InChI

InChI=1S/C24H20OSi/c25-23-18-10-11-19-24(23)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H

InChI Key

KKZUDLYBZQAOKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Triphenylsilyl)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as imidazole. The reaction typically takes place in an anhydrous solvent like diethyl ether . The general reaction scheme is as follows:

Phenol+Triphenylchlorosilane2-(Triphenylsilyl)phenol+HCl\text{Phenol} + \text{Triphenylchlorosilane} \rightarrow \text{2-(Triphenylsilyl)phenol} + \text{HCl} Phenol+Triphenylchlorosilane→2-(Triphenylsilyl)phenol+HCl

Industrial Production Methods

While specific industrial production methods for 2-(Triphenylsilyl)phenol are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Mechanism of Action

The mechanism of action of 2-(Triphenylsilyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylsilyl Analogs

Compounds like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate () and 3,6-difluoro-2-(trimethylsilyl)phenol () highlight the reactivity of trimethylsilyl (-SiMe₃) groups. These smaller silyl groups are less sterically hindered, enabling faster cleavage under fluoride ion conditions. For instance, 2-(trimethylsilyl)phenyl triflate efficiently generates o-benzyne via fluoride-induced desilylation, a reaction that proceeds within minutes due to the labile SiMe₃ group . In contrast, the bulkier triphenylsilyl group in 2-(triphenylsilyl)phenol would likely slow such reactions, requiring stronger fluoride sources (e.g., TBAF) or elevated temperatures .

Silyl-Containing Protecting Groups

  • TPSEOC (2-(Triphenylsilyl)ethoxycarbonyl) : This group exhibits exceptional resistance to acidic conditions (e.g., tert-butyl ester cleavage) and hydrogenation, outperforming TEOC (trimethylsilyl ethoxycarbonyl) and PSOC (phenyltrimethylsilyl ethoxycarbonyl). Cleavage occurs via fluoride-induced Peterson elimination, forming a stable pentacoordinate silicon intermediate stabilized by phenyl groups .
  • TEOC : Lacks phenyl substituents, leading to less stable intermediates and faster cleavage under milder fluoride conditions .

Fluorinated Phenols

2-(Trifluoromethyl)phenol () demonstrates substituent effects distinct from silyl groups. The electron-withdrawing CF₃ group increases acidity (pKa ~8–9) compared to silyl-protected phenols, which are less acidic due to the electron-donating nature of silicon substituents. This difference impacts reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Research Findings and Data Tables

Table 1: Comparison of Silyl-Substituted Phenols and Analogs

Compound Silyl Group Cleavage Conditions Stability Against Acids Key Applications
2-(Triphenylsilyl)phenol -SiPh₃ TBAF/CsF, 0°C to RT High Protecting groups, intermediates
2-(Trimethylsilyl)phenyl triflate -SiMe₃ KF/18-crown-6, RT Moderate o-Benzyne precursor
TPSEOC -CH₂CH₂SiPh₃ TBAF, <10 min to 24 h Very high Orthogonal amine protection
TEOC -CH₂CH₂SiMe₃ Dilute F⁻, RT Moderate Labile protecting groups

Table 2: Substituent Effects on Reactivity

Group Steric Bulk Electron Effect Cleavage Rate (Relative)
-SiPh₃ High Electron-donating Slow
-SiMe₃ Low Electron-donating Fast
-CF₃ Low Electron-withdrawing N/A (acidic phenol)

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